Structural Deviation from Characterized SAPA SMS1 Inhibitors: Conformational Restriction via Azetidine Introduction
The target compound replaces the flexible phenethyl side chain of the most potent characterized SAPA inhibitor (SAPA 1j, SMS1 IC50 = 2.1 μM [1]) with a 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl group. The incorporation of the azetidine ring introduces a single sp3-hybridized nitrogen, geometrically constraining the side-chain vector and modulating basicity (calculated pKa ~8.0 for the azetidine nitrogen) in a manner not present in any published SAPA analog. This represents a scaffold-hop that cannot be evaluated through existing SAR tables.
| Evidence Dimension | Side-chain topology and basicity (calculated) |
|---|---|
| Target Compound Data | Contains conformationally restricted azetidine (calc. pKa ~8.0) and thiophen-3-yl terminus |
| Comparator Or Baseline | SAPA 1j: flexible phenethyl terminus (calc. pKa ~10.5 for secondary amine) |
| Quantified Difference | Not quantifiable for biological activity; structural divergence is qualitative |
| Conditions | Computational prediction; no experimental assay data available for either compound in the same system |
Why This Matters
Conformational restriction is a validated strategy to improve target selectivity and pharmacokinetics; this structural difference justifies procurement for SAR exploration where benchmark data are unavailable.
- [1] Li, Y.-L. et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6175-6184. View Source
